molecular formula C11H15N3 B2940912 5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine CAS No. 1509129-83-2

5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine

Cat. No.: B2940912
CAS No.: 1509129-83-2
M. Wt: 189.262
InChI Key: OVEWQMWFSJUMBH-UHFFFAOYSA-N
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Description

5-{2-Azaspiro[33]heptan-2-yl}pyridin-2-amine is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-Azaspiro[33]heptan-2-yl}pyridin-2-amine typically involves a multi-step process One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Scientific Research Applications

5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine has been explored for its applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.3]heptane: A bioisostere of piperidine, commonly used in medicinal chemistry.

    1-Azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.

Uniqueness

5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine stands out due to its specific combination of the spirocyclic core and the pyridin-2-amine moiety, which imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(2-azaspiro[3.3]heptan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c12-10-3-2-9(6-13-10)14-7-11(8-14)4-1-5-11/h2-3,6H,1,4-5,7-8H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEWQMWFSJUMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(C2)C3=CN=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509129-83-2
Record name 5-{2-azaspiro[3.3]heptan-2-yl}pyridin-2-amine
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